

Technical Support Center: Improving Volasertib Solubility

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Compound of Interest

Compound Name: Volasertib

Cat. No.: B1683956

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Welcome to the technical support center for **Volasertib**. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming solubility challenges with **Volasertib** in aqueous solutions. Here you will find troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to support your research.

Frequently Asked Questions (FAQs)

Q1: What is the aqueous solubility of **Volasertib**?

Volasertib is poorly soluble in water. Its reported water solubility is approximately 0.0664 mg/mL.^[1] It is also insoluble in ethanol.^{[2][3][4]}

Q2: In what common laboratory solvents is **Volasertib** soluble?

Volasertib is readily soluble in dimethyl sulfoxide (DMSO).^{[2][3][4][5]} Depending on the supplier and batch, its solubility in DMSO is reported to be between 20 mg/mL and 35 mg/mL.^{[4][6][7]} For complete dissolution in DMSO, warming the solution to 50-60°C and using ultrasonic agitation may be necessary.^[5] It is crucial to use fresh, anhydrous DMSO as absorbed moisture can reduce solubility.^[4]

Q3: I am observing precipitation when I dilute my **Volasertib** DMSO stock solution into an aqueous buffer for my in vitro assay. What can I do?

This is a common issue due to the poor aqueous solubility of **Volasertib**. Here are a few troubleshooting steps:

- Decrease the final DMSO concentration: While some DMSO is often necessary, high concentrations can be toxic to cells. Aim for a final DMSO concentration of less than 1%, and ideally below 0.5%, in your cell culture medium.
- Use a pre-warmed aqueous buffer: Adding the DMSO stock to a warmed buffer can sometimes help maintain solubility.
- Increase the volume of the aqueous buffer: A larger final volume can help to keep the **Volasertib** concentration below its solubility limit in the final assay medium.
- Consider using a co-solvent system: For some applications, a mixture of solvents can improve solubility. Formulations containing DMSO, PEG300, and Tween-80 have been used for in vivo studies and may be adaptable for in vitro use with careful validation.[\[3\]](#)[\[4\]](#)
- Employ solubility enhancement techniques: For persistent issues, preparing a more soluble form of **Volasertib**, such as a cyclodextrin inclusion complex or a solid dispersion, may be necessary.

Q4: Are there any ready-to-use formulations for in vivo animal studies?

Yes, several formulations have been reported for in vivo administration of **Volasertib**:

- Oral Administration: A homogeneous suspension can be prepared using carboxymethylcellulose sodium (CMC-Na).[\[2\]](#)[\[6\]](#) A typical preparation involves adding 5 mg of **Volasertib** to 1 mL of CMC-Na solution and mixing thoroughly.[\[2\]](#)[\[6\]](#)
- Intravenous Injection: A clear solution for injection can be prepared using a co-solvent system. One such system consists of 5% DMSO, 40% PEG300, 5% Tween-80, and 50% ddH₂O.[\[3\]](#)[\[4\]](#) Another option is a solution of 4% DMSO in corn oil.[\[3\]](#)

Troubleshooting Guide: Common Solubility Issues

Issue	Potential Cause	Recommended Solution
Precipitation upon dilution of DMSO stock in aqueous media	Volasertib's low aqueous solubility is exceeded.	- Decrease the final concentration of Volasertib. - Decrease the final percentage of DMSO. - Add the DMSO stock to pre-warmed aqueous media with vigorous stirring. - Consider using a surfactant like Tween-80 at a low concentration (e.g., 0.1%) in the final medium.
Cloudiness or precipitation in the stock solution (DMSO)	The solubility limit in DMSO has been exceeded or the DMSO has absorbed water.	- Warm the solution gently (e.g., 50°C water bath) and sonicate. - Use fresh, anhydrous DMSO. - Prepare a more dilute stock solution.
Inconsistent results in biological assays	Poor solubility leading to variable effective concentrations of Volasertib.	- Visually inspect all solutions for precipitation before use. - Prepare fresh dilutions for each experiment. - Consider preparing a more soluble formulation of Volasertib using the protocols below.

Quantitative Data: Volasertib Solubility

Solvent	Solubility	Notes
Water	~0.0664 mg/mL (Insoluble)	[1]
Ethanol	Insoluble	[2][3][4]
Dimethyl Sulfoxide (DMSO)	20 - 35 mg/mL (56.56 mM)	Warming and sonication may be required. Use of fresh, anhydrous DMSO is recommended.[2][4][5]

Experimental Protocols for Solubility Enhancement

For researchers requiring higher aqueous concentrations of **Volasertib**, the following methods can be employed.

Preparation of a Volasertib-Cyclodextrin Inclusion Complex

Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble molecules, increasing their aqueous solubility.

Method: Co-evaporation/Solvent Evaporation

- **Dissolve Volasertib:** Accurately weigh **Volasertib** and dissolve it in a suitable organic solvent, such as methanol or acetone, to create a concentrated solution.
- **Dissolve Cyclodextrin:** In a separate container, dissolve a molar excess (e.g., 1:1 or 1:2 molar ratio of **Volasertib** to cyclodextrin) of a cyclodextrin, such as hydroxypropyl- β -cyclodextrin (HP- β -CD), in water.
- **Mix the Solutions:** Slowly add the **Volasertib** solution to the aqueous cyclodextrin solution while stirring continuously.
- **Evaporate the Solvent:** Stir the mixture for 24-48 hours at room temperature to allow for complex formation. Following this, remove the organic solvent and water using a rotary evaporator or by freeze-drying (lyophilization).
- **Collect and Dry:** The resulting powder is the **Volasertib**-cyclodextrin inclusion complex. Dry the powder under vacuum to remove any residual solvent.
- **Characterization:** Confirm the formation of the inclusion complex using techniques such as Differential Scanning Calorimetry (DSC), X-ray Powder Diffraction (XRPD), and Fourier-Transform Infrared Spectroscopy (FTIR).[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)
- **Solubility Assessment:** Determine the aqueous solubility of the complex and compare it to that of the free drug.

Preparation of a Volasertib Solid Dispersion

Solid dispersion involves dispersing the drug in an inert, hydrophilic carrier at a solid state, which can enhance dissolution rates.

Method: Solvent Evaporation

- **Co-dissolution:** Weigh **Volasertib** and a hydrophilic carrier (e.g., polyvinylpyrrolidone (PVP), polyethylene glycol (PEG), or hydroxypropyl methylcellulose (HPMC)) in a desired ratio (e.g., 1:1, 1:5, 1:10 w/w). Dissolve both components in a common volatile organic solvent, such as methanol or a mixture of dichloromethane and methanol.
- **Solvent Removal:** Evaporate the solvent under vacuum using a rotary evaporator. This will result in a thin film or solid mass on the wall of the flask.
- **Drying and Pulverization:** Further dry the solid mass in a vacuum oven to remove all traces of the solvent. Once completely dry, scrape the solid from the flask and pulverize it into a fine powder using a mortar and pestle.
- **Sieving and Storage:** Pass the powder through a fine-mesh sieve to ensure uniformity. Store the resulting solid dispersion in a desiccator.
- **Characterization:** Analyze the solid dispersion to confirm the amorphous state of **Volasertib** using DSC and XRPD.[\[6\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)
- **Dissolution Testing:** Perform in vitro dissolution studies to compare the dissolution rate of the solid dispersion to that of the pure drug.[\[16\]](#)[\[17\]](#)[\[18\]](#)[\[19\]](#)

Signaling Pathways and Experimental Workflows

Volasertib's Mechanism of Action

Volasertib is a potent inhibitor of Polo-like kinase 1 (PLK1), a key regulator of the cell cycle.
[\[20\]](#) Inhibition of PLK1 leads to mitotic arrest and subsequent apoptosis in cancer cells.

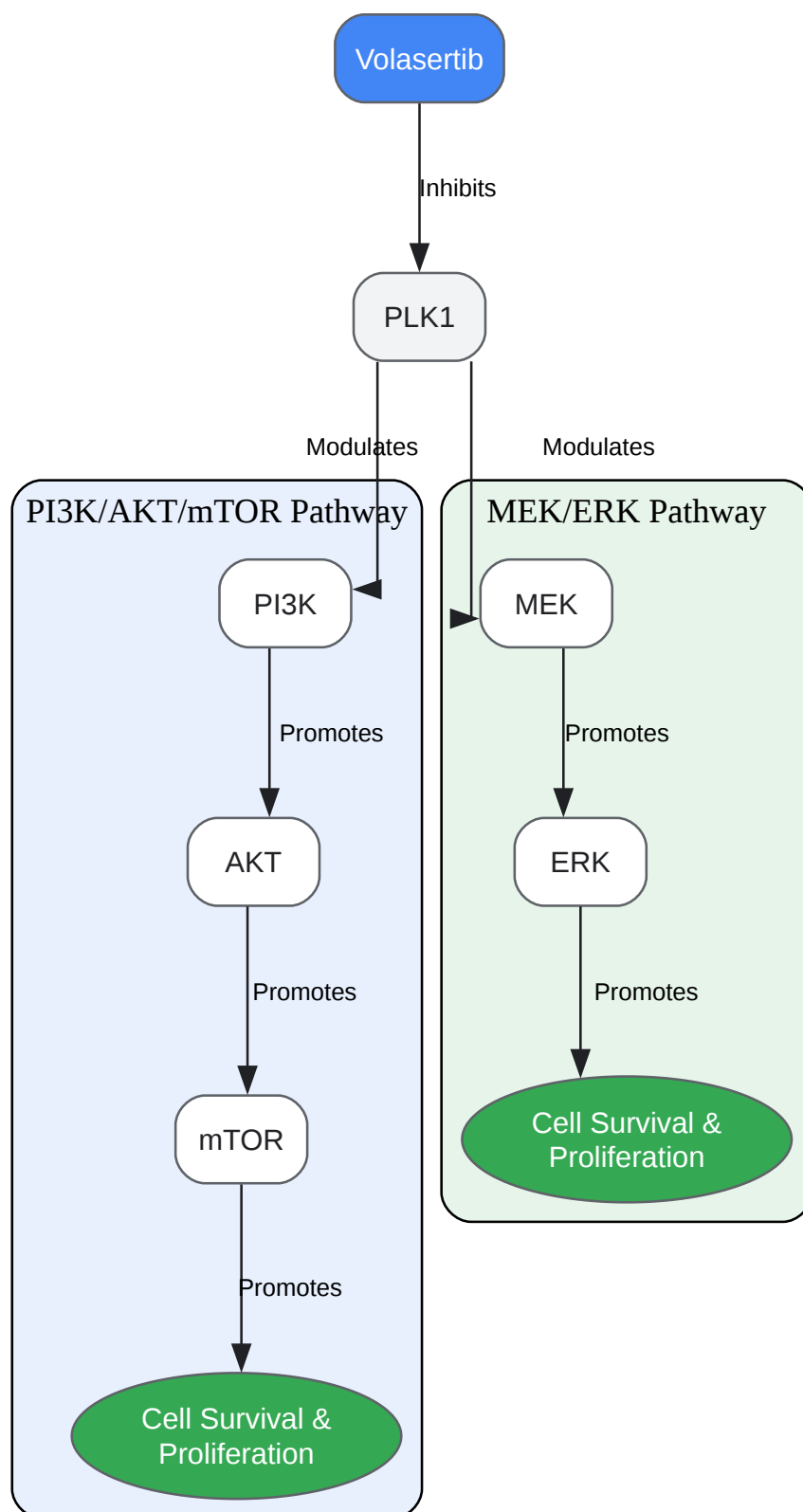


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Caption: **Volasertib** inhibits PLK1, leading to mitotic arrest and apoptosis.

Volasertib's Impact on PI3K/AKT/mTOR and MEK/ERK Pathways

Recent studies have shown that **Volasertib** can also suppress the PI3K/AKT/mTOR and MEK/ERK signaling pathways, which are critical for cell survival and proliferation.[8][21]

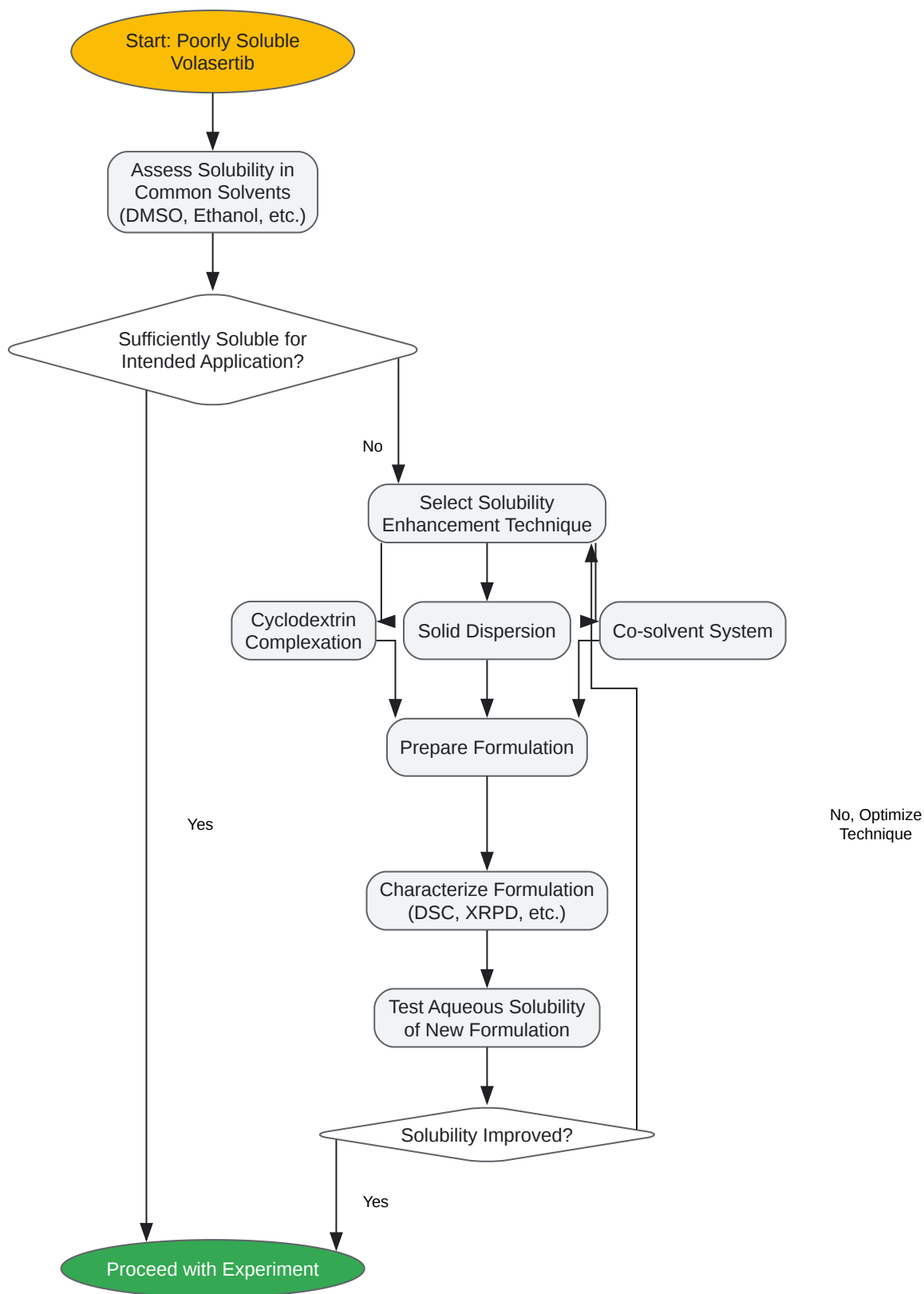


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Caption: **Volasertib**, via PLK1 inhibition, modulates the PI3K/AKT/mTOR and MEK/ERK pathways.

Experimental Workflow for Solubility Enhancement

The following diagram outlines a general workflow for addressing the solubility of **Volasertib**.



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